What are the physicochemical properties of 2,2'-Sulfinyldiethanol
What are the physicochemical properties of 2,2'-Sulfinyldiethanol
Technical Guide: Physicochemical Characterization and Analytical Profiling of 2,2'-Sulfinyldiethanol
Core Directive & Scope
This guide serves as a definitive technical resource for researchers investigating 2,2'-Sulfinyldiethanol (also known as Thiodiglycol Sulfoxide or TDGO ). While often overshadowed by its parent compound, Thiodiglycol (TDG), and the ultimate oxidation product, 2,2'-Sulfonyldiethanol (TDGO2), TDGO is a critical intermediate marker in the degradation pathway of the chemical warfare agent Sulfur Mustard (HD).
This document moves beyond basic data listing. It synthesizes physicochemical constants with actionable analytical workflows, specifically addressing the challenges of detecting this polar, non-volatile metabolite in complex biological and environmental matrices.
Physicochemical Profile
2,2'-Sulfinyldiethanol is an organosulfur compound characterized by a central sulfinyl group (
Table 1: Physicochemical Constants
| Property | Value / Description | Context & Causality |
| CAS Registry Number | 3085-45-8 | Unique identifier.[1][2] |
| IUPAC Name | 2-(2-Hydroxyethylsulfinyl)ethanol | Systematic nomenclature.[3][4] |
| Molecular Formula | Oxidation adds one oxygen to the TDG backbone. | |
| Molecular Weight | 138.19 g/mol | +16 Da shift from TDG (122.19 g/mol ) is key for MS identification. |
| Physical State | Viscous liquid or waxy solid | Highly hygroscopic. While predicted to be a solid (mp ~111°C), it is practically encountered as a viscous syrup due to moisture absorption. |
| Solubility | Miscible in water, methanol, DMSO | The sulfoxide dipole and hydroxyl groups create a high affinity for polar solvents. |
| Partition Coefficient (Log P) | -1.70 (Predicted) | Highly hydrophilic. It does not bioaccumulate in adipose tissue but partitions into aqueous biological compartments (urine/blood). |
| Boiling Point | Decomposes | Thermally unstable before reaching boiling point at atmospheric pressure; requires derivatization for GC. |
Synthesis & Formation Pathways
Understanding the formation of TDGO is essential for forensic reconstruction. It is not typically synthesized as a primary industrial chemical but appears as an oxidative degradation product.
Mechanism of Formation
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Biological: In vivo, Thiodiglycol (TDG) is oxidized by alcohol dehydrogenase (ADH) and cytochrome P450 monooxygenases.
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Environmental: Hydrolysis of Sulfur Mustard yields TDG, which slowly oxidizes to TDGO in the presence of air or oxidants.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the stepwise oxidation from the parent agent to the sulfone.
Caption: Stepwise oxidation pathway from Sulfur Mustard to Thiodiglycol Sulfoxide (TDGO) and Sulfone (TDGO2).
Analytical Methodologies
Detecting TDGO presents a specific challenge: it is too polar and non-volatile for direct Gas Chromatography (GC) analysis , yet it lacks a strong chromophore for standard UV detection. Therefore, derivatization is mandatory for GC-MS, or LC-MS/MS must be employed.
Method A: GC-MS with Silylation (The Gold Standard)
This protocol relies on replacing active protic hydrogens (on the -OH groups) with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.
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Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
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Target Derivative: Bis(trimethylsilyl)-2,2'-sulfinyldiethanol.
Step-by-Step Protocol:
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Sample Preparation: Evaporate the aqueous sample (e.g., urine extract) to complete dryness under a stream of nitrogen at 40°C. Note: Traces of water will hydrolyze the silylation reagent.
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Reconstitution: Add 100 µL of anhydrous acetonitrile to the residue.
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Derivatization: Add 50 µL of BSTFA + 1% TMCS.
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Incubation: Seal the vial and heat at 60°C for 30 minutes .
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Why? The steric hindrance on the hydroxyls is low, but the sulfoxide group can be sensitive. 60°C ensures complete reaction without thermal degradation.
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Analysis: Inject 1 µL into GC-MS (Splitless mode).
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Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
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Mass Spectrum: Look for the molecular ion (
) at m/z 282 (138 + 2*72) and characteristic fragment [M-15] at m/z 267.
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Method B: LC-MS/MS (High Throughput)
Liquid Chromatography allows for the direct analysis of TDGO without derivatization, preserving sample integrity and reducing prep time.
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Ionization: Electrospray Ionization (ESI) in Positive Mode.
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Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.
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Transitions (MRM):
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Precursor: 139 m/z
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Product Ions: 121 m/z
(Quantifier), 105 m/z (Qualifier).
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Visualization: Analytical Decision Matrix
Caption: Analytical workflow selection for TDGO quantification based on instrument availability and throughput needs.
Safety & Handling
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Toxicity: While less toxic than Sulfur Mustard, TDGO is a metabolite of a vesicant and should be treated as a potential irritant and sensitizer.
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Storage: Hygroscopic. Store in a desiccator at -20°C.
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Stability: Stable in neutral aqueous solution for days; degrades in strong acid/base or under intense UV light.
References
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Black, R. M., & Read, R. W. (1995). Improved methodology for the detection and quantitation of urinary metabolites of sulphur mustard using gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link
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Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI. Link
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Brimfield, A. A., et al. (2006).[5] Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases. Toxicology and Applied Pharmacology.[5] Link
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Organization for the Prohibition of Chemical Weapons (OPCW) . (2023). OPCW Central Analytical Database (OCAD). Link
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National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 79069, 2,2'-Sulfinyldiethanol. Link
